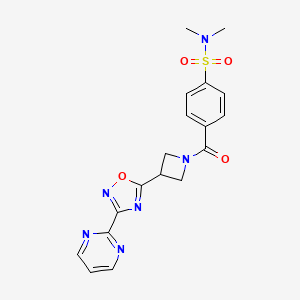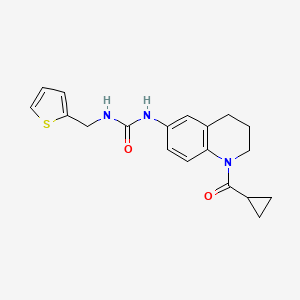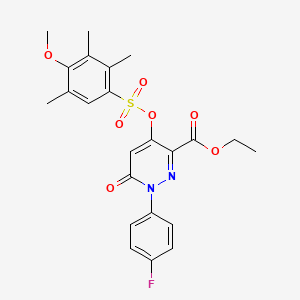
2-(4-异丙基苯基)-3-甲基喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline core with an isopropylphenyl group, making it a subject of interest for various scientific research applications.
科学研究应用
2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
Target of Action
Boronic acids and their esters, which this compound may be related to, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Mode of Action
Boronic acids and their esters, which this compound may be related to, interact with their targets through a mechanism that involves the boron atom forming reversible covalent bonds with biological molecules . This allows them to modulate the activity of their targets.
Biochemical Pathways
Boronic acids and their esters, which this compound may be related to, are known to affect a variety of biochemical pathways due to their ability to form reversible covalent bonds with biological molecules . This allows them to modulate the activity of various enzymes and receptors, potentially affecting multiple biochemical pathways.
Pharmacokinetics
Boronic acids and their esters, which this compound may be related to, are known to be only marginally stable in water . This suggests that the bioavailability of this compound may be influenced by its stability in aqueous environments.
Result of Action
Boronic acids and their esters, which this compound may be related to, are known to modulate the activity of various enzymes and receptors . This can result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters, which this compound may be related to . The reaction is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly influence the action and stability of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the isopropylphenyl group and the carboxylic acid functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
化学反应分析
Types of Reactions
2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
相似化合物的比较
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the isopropylphenyl group, resulting in different biological activities.
2-Phenylquinoline-4-carboxylic acid: Similar structure but with a phenyl group instead of an isopropylphenyl group.
3-Methylquinoline-4-carboxylic acid: Lacks the isopropylphenyl group, affecting its chemical properties.
Uniqueness
2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid is unique due to the presence of the isopropylphenyl group, which enhances its lipophilicity and may improve its ability to interact with biological membranes and targets. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific biological activities.
属性
IUPAC Name |
3-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-12(2)14-8-10-15(11-9-14)19-13(3)18(20(22)23)16-6-4-5-7-17(16)21-19/h4-12H,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYDLUSRDGFADT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)

![6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2390556.png)

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2390558.png)


![1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B2390562.png)
![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)


